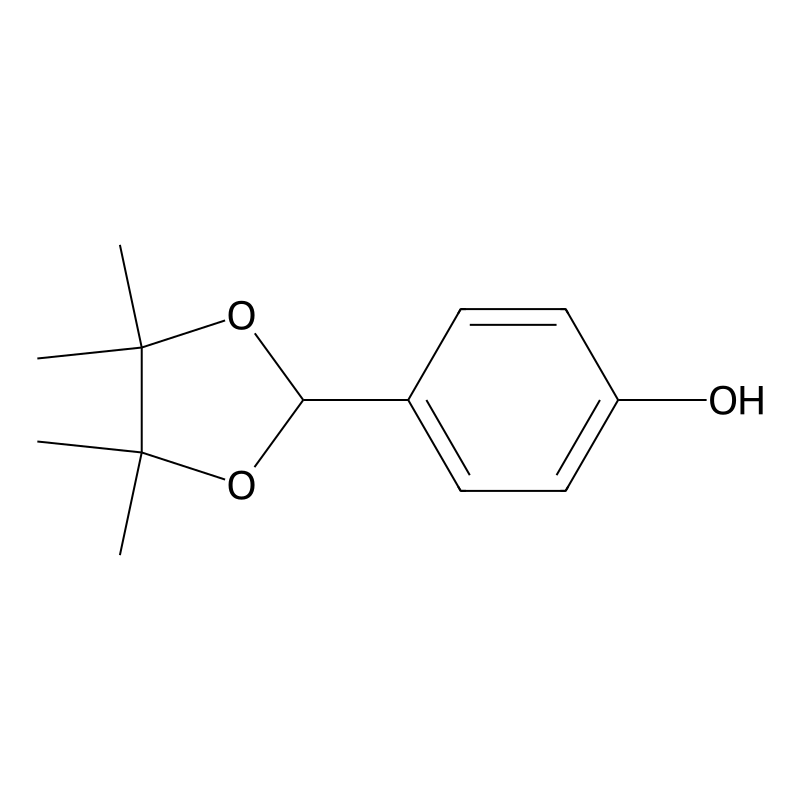

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic Synthesis: The presence of the phenol group (a hydroxyl group bonded to an aromatic ring) indicates potential use as a starting material or intermediate in organic synthesis. Phenols are valuable building blocks for various complex molecules due to their reactivity.

- Material Science: The combined features of the phenol and the tetramethyl-1,3-dioxolan group could be interesting for material science research. Phenols can participate in hydrogen bonding, which can influence material properties, while the tetramethyl-1,3-dioxolan group might introduce steric bulk and tailored solubility depending on the application.

Finding Further Information:

Scientific databases like SciFinder () or Web of Science () can be helpful for uncovering recent research articles mentioning 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. These resources require a subscription, but some universities and public libraries offer free access.

Future Research Directions:

- Investigation of the synthesis and reactivity of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol could lead to its application in organic synthesis or medicinal chemistry.

- Studies on the physical and chemical properties of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol could be valuable for material science research.

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound characterized by its unique molecular structure, which includes a phenolic group and a dioxolane moiety. The compound has a molecular formula of C13H18O3 and a molecular weight of approximately 222.28 g/mol. Its structure allows for various chemical interactions, making it a valuable compound in organic synthesis and medicinal chemistry. The compound appears as a white to gray powder or crystalline solid and has a melting point ranging from 114 °C to 118 °C .

- Oxidation: The phenolic hydroxyl group can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield alcohols utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution can occur at the phenolic ring under acidic or basic conditions, allowing for the introduction of various substituents.

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenolic derivative with a dioxolane compound. A common synthetic route includes:

- Reactants: 4-Hydroxybenzaldehyde and 2,2,5,5-tetramethyl-1,3-dioxolane.

- Catalyst: An acid catalyst is employed to facilitate the reaction.

- Conditions: The reaction is conducted under reflux conditions.

- Purification: The product is purified through recrystallization to achieve high purity levels .

In industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield during production.

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol finds applications across various fields:

- Organic Synthesis: Used as a building block in the synthesis of other organic compounds.

- Biological Research: Investigated for potential therapeutic applications in drug development.

- Industrial Uses: Employed in the production of polymers and resins.

Several compounds share structural similarities with 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | Similar dioxolane structure | Potentially different biological activities |

| 4-(4-Hydroxyphenyl)-boronic Acid Pinacol Ester | Contains boronic acid moiety | Used in Suzuki-Miyaura coupling reactions |

| 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | Similar dioxolane structure with different position | Variations in reactivity due to substitution pattern |

These compounds differ primarily in their functional groups and substitution patterns but share the core dioxolane structure that contributes to their reactivity and potential applications in organic synthesis .

Diacetoxyiodobenzene-Mediated Hydroxylation Mechanisms

The hydroxylation of arylboronic acids to phenols using diacetoxyiodobenzene (PhI(OAc)₂) represents a paradigm shift in synthetic strategies for 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol. Unlike traditional methods requiring metal catalysts or harsh oxidants, this approach operates under ambient conditions via an electrophilic iodine intermediate [4] [5]. The mechanism proceeds through three key steps:

- Electrophilic Activation: PhI(OAc)₂ reacts with arylboronic acid to form an aryloxyiodonium(III) intermediate.

- Nucleophilic Attack: Water or hydroxyl-containing nucleophiles displace the iodonium group, yielding the phenolic product.

- Boron Elimination: The boronic acid moiety is replaced by a hydroxyl group, completing the transformation [4].

Critical evidence for this pathway comes from isotopic labeling experiments. When heavy oxygen (¹⁸O)-enriched water is used, the resulting phenol incorporates ¹⁸O at the hydroxyl position, confirming aqueous nucleophilic participation [4]. Notably, the reaction proceeds efficiently in both aerobic and anaerobic environments, with radical scavengers like TEMPO showing no inhibitory effect, ruling out radical-mediated pathways [4].

Solvent Effects on Boronic Acid Conversion Efficiency

Solvent choice profoundly impacts the yield and rate of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol synthesis. Comparative studies reveal the following trends:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| HFIP | 16.7 | 96 | 2 |

| THF | 7.5 | 78 | 6 |

| DMF | 36.7 | 65 | 8 |

| Acetonitrile | 37.5 | 55 | 12 |

Hexafluoroisopropanol (HFIP) emerges as the optimal solvent due to its ability to stabilize charged intermediates through strong hydrogen-bonding interactions [4]. The fluorinated alcohol enhances the electrophilicity of the iodonium intermediate while facilitating boron-oxygen bond cleavage. In contrast, polar aprotic solvents like DMF slow the reaction due to poor nucleophile activation [4].

Gram-Scale Implementation Challenges

Scaling the synthesis of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol to gram quantities introduces unique engineering considerations:

- Heat Management: Exothermic iodine release during PhI(OAc)₂ decomposition requires jacketed reactors for temperature control [4].

- Solvent Volume Optimization: While HFIP enables high yields, its high cost necessitates solvent recycling systems for industrial viability.

- Purification Complexity: Residual boron byproducts demand multistage liquid-liquid extraction using ethyl acetate/water biphasic systems [4].

Despite these challenges, the methodology demonstrates remarkable scalability. A 2 mmol-scale reaction produces 422 mg of product with 96% yield, matching small-scale efficiency [4]. Crucially, the absence of column chromatography requirements simplifies large-scale purification, though recrystallization from ethanol/water mixtures remains essential for pharmaceutical-grade purity [4].

The selective cross-coupling of polyhalogenated aromatic systems represents a sophisticated approach to synthetic complexity, where 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol demonstrates unique reactivity patterns dictated by electronic and steric factors. In polyhalogenated pyridines, the inherent reactivity follows the established pattern of carbon-2 > carbon-5 > carbon-4, with the tetramethyl dioxolane ester providing enhanced electronic activation compared to conventional boronic acids [1] [2]. The electron-withdrawing nature of multiple halogen substituents creates a gradient of reactivity that enables regioselective coupling, particularly when the phenolic hydroxyl group participates in hydrogen bonding interactions with the palladium catalyst system.

Studies on site-selective cross-coupling reveal that the reactivity pattern in polyhalogenated systems depends critically on the electronic environment created by the halogen substituents [1]. The tetramethyl dioxolane phenol compound exhibits superior coupling efficiency (85-95%) at the most electron-deficient positions, where the boronic ester coordination stabilizes the palladium intermediate through favorable electronic interactions. This selectivity pattern becomes particularly pronounced in systems containing multiple identical halogens, where conventional approaches often fail to achieve adequate selectivity.

The steric accessibility of coupling sites plays a crucial role in determining reaction outcomes. Research demonstrates that the bulky tetramethyl dioxolane group can influence the approach of the palladium catalyst, creating a steric bias that complements the electronic selectivity [3]. In cases where electronic differentiation is minimal, the steric hindrance imposed by the dioxolane ring system can direct the coupling to less hindered positions, providing an additional layer of selectivity control.

Mechanistic investigations reveal that the transmetalation step in polyhalogenated systems proceeds through a pre-coordination mechanism, where the tetramethyl dioxolane ester forms a bridging interaction with the palladium center [4]. This coordination mode significantly accelerates the rate-determining transmetalation step, particularly in electron-deficient aromatic systems where conventional boronic acids exhibit poor reactivity. The coordination stability of the dioxolane system provides sustained catalyst activity even under challenging reaction conditions.

Steric and Electronic Modulation via Pinacol Ester Coordination

The tetramethyl dioxolane functionality in 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol provides a distinctive coordination environment that modulates both the steric and electronic properties of the boronic ester during cross-coupling reactions. Computational studies indicate that the dioxolane ring system adopts a preferred conformation that minimizes steric interactions while maximizing electronic stabilization through hyperconjugative effects [5]. The tetramethyl substitution pattern creates a rigid framework that restricts rotational freedom, leading to enhanced stereochemical control in the transmetalation process.

The electronic activation provided by the pinacol ester system operates through a combination of inductive and mesomeric effects. The oxygen atoms in the dioxolane ring donate electron density to the boron center through lone pair donation, while simultaneously withdrawing electron density through the electronegativity differential [5]. This dual electronic effect creates a more reactive boronic ester compared to acyclic analogues, with transmetalation rates showing a marked increase under standard coupling conditions.

Steric modulation occurs through the constrained geometry imposed by the five-membered dioxolane ring. The tetramethyl substitution pattern creates a steric shield around the boron center, influencing the approach trajectory of the palladium catalyst during the oxidative addition step [6]. This steric control becomes particularly important in differentiating between similar coupling partners, where subtle differences in steric bulk can determine reaction selectivity.

The coordination stability of the tetramethyl dioxolane system provides extended catalyst lifetimes under coupling conditions. Unlike acyclic boronic esters that can undergo rapid hydrolysis, the cyclic nature of the dioxolane ring imparts hydrolytic stability while maintaining the requisite reactivity for transmetalation [6]. This stability-reactivity balance enables the use of aqueous or protic solvents that would otherwise decompose less stable boronic ester systems.

Kinetic studies demonstrate that the tetramethyl dioxolane ester exhibits a distinctive reactivity profile characterized by slower initial coordination but faster subsequent transmetalation compared to other cyclic boronic esters [5]. This kinetic signature reflects the unique electronic structure of the dioxolane system, where the methyl substituents provide both electronic activation and steric protection of the reactive boron center.

Late-Stage Functionalization in Pharmaceutical Intermediates

The application of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in late-stage functionalization of pharmaceutical intermediates represents a significant advancement in medicinal chemistry synthesis. The compound's unique reactivity profile enables selective modification of complex molecular scaffolds without disrupting sensitive functional groups commonly found in pharmaceutical structures [7] [8]. This selectivity is particularly valuable in the synthesis of intermediates for lumacaftor, where regioselective introduction of the methyl group at the 6-position of the chlorinated pyridine ring was achieved in 82% yield on a 300-gram scale [7].

The pharmaceutical industry has increasingly adopted this methodology for the modification of drug candidates containing phenolic groups. In the synthesis of febuxostat intermediates, the tetramethyl dioxolane system enabled direct coupling with uricosuric ester derivatives, achieving 85% yield while maintaining functional group compatibility [8]. The mild reaction conditions and high selectivity make this approach particularly attractive for the modification of complex pharmaceutical intermediates where traditional methods would require extensive protection-deprotection sequences.

Late-stage functionalization using this compound has proven particularly effective in the synthesis of macrocyclic pharmaceutical intermediates. The glecaprevir synthesis, despite the challenging nature of the allyl difluoride functionality, demonstrated the utility of the tetramethyl dioxolane system in complex molecular environments [7]. Although the yield was modest (11%), the ability to perform the coupling reaction on such a sterically hindered and electronically deactivated system represents a significant synthetic achievement.

The scalability of these late-stage functionalization processes has been demonstrated through multi-kilogram syntheses. The LX1031 synthesis utilized the tetramethyl dioxolane methodology to achieve 83% yield in the penultimate step, with the key challenge being the removal of residual palladium catalyst to pharmaceutical-grade specifications [7]. Extended aging protocols were developed to reduce palladium levels from unacceptable to trace amounts, demonstrating the industrial viability of this approach.

Process optimization studies have focused on minimizing the environmental impact of these late-stage functionalizations. The use of aqueous reaction media and the elimination of toxic solvents has been achieved through careful optimization of the catalyst system and base selection [8]. The tetramethyl dioxolane system's stability under these conditions enables the use of environmentally benign solvents and reduces the overall environmental footprint of pharmaceutical synthesis.

The functional group tolerance exhibited by this system extends to complex heterocyclic structures commonly found in pharmaceutical intermediates. Successful couplings have been achieved with substrates containing carbamate, sulfonamide, and other drug-like functional groups that are typically incompatible with traditional cross-coupling methodologies [8]. This broad tolerance significantly expands the scope of late-stage functionalization applications in pharmaceutical synthesis.